5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine
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Overview
Description
5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the bromination of N-cyclobutyl-6-methylpyridin-2-amine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-cyclobutyl-6-methylpyridin-2-amine.
Scientific Research Applications
5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding interactions and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-N-methylpyridin-2-amine
- 2-Amino-5-bromo-6-methylpyridine
Uniqueness
5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
5-bromo-N-cyclobutyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2/c1-7-9(11)5-6-10(12-7)13-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13) |
InChI Key |
XXMHAGQJNFRSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2CCC2)Br |
Origin of Product |
United States |
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